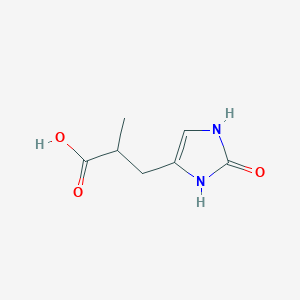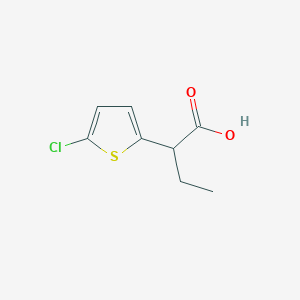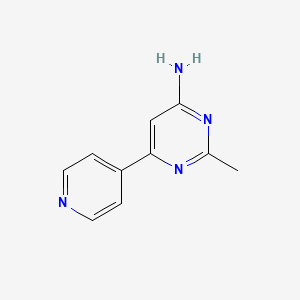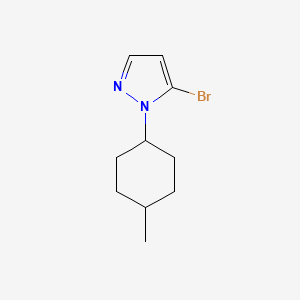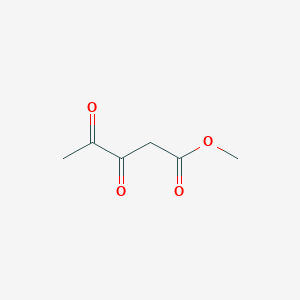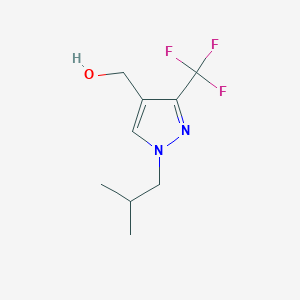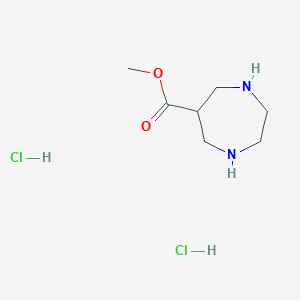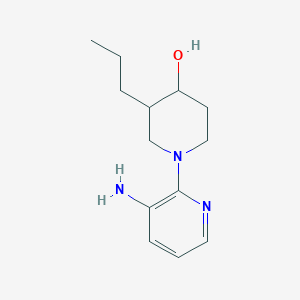
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are significant in the pharmaceutical industry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize this compound .
Industrial Production Methods
For industrial production, large-scale synthesis methods such as cross-coupling reactions are often employed. These methods involve the coupling of various precursors under specific conditions to yield the desired product . The use of high concentrations, excess reagents, and elevated temperatures are critical for driving these reactions to completion .
化学反応の分析
Types of Reactions
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), and reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) . The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
科学的研究の応用
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in drug discovery.
Piperazine: A six-membered nitrogen heterocycle with two nitrogen atoms, used in pharmaceuticals.
Imidazopyridine: A fused bicyclic heterocycle with applications in medicinal chemistry.
Uniqueness
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol is unique due to its specific structure, which combines a piperidine ring with an aminopyridine moiety. This unique structure imparts distinct biological activities and chemical properties, making it valuable for various applications .
特性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
1-(3-aminopyridin-2-yl)-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C13H21N3O/c1-2-4-10-9-16(8-6-12(10)17)13-11(14)5-3-7-15-13/h3,5,7,10,12,17H,2,4,6,8-9,14H2,1H3 |
InChIキー |
SSBNENBQLLSLMO-UHFFFAOYSA-N |
正規SMILES |
CCCC1CN(CCC1O)C2=C(C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


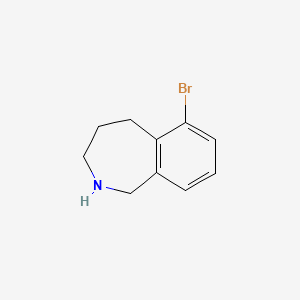

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)
